N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate
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Overview
Description
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate is a molecule that regulates transcriptional activity . It can be used to isolate regulatory genes from different organisms and identify the specific genes that regulate the expression of other genes . The IUPAC name for this compound is 1-benzyl-2,4,6-triphenylpyridinium tetrafluoroborate .
Synthesis Analysis
The synthesis of N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate involves two steps . First, 2,4,6-triphenylpyridine is heated with benzyl bromide in an organic solvent to form N-Benzyl-2,4,6-triphenylpyridine . Then, this compound is reacted with tetrafluoroboric acid under acidic conditions to yield N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate .Molecular Structure Analysis
The molecular structure of N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate was solved by direct methods using the program SHELX . The crystals belong to the monoclinic system, P 2 1 /C, with cell dimensions a = 9.633 (2), b = 14.884 (2), c = 17.166 (2) and β = 93.5 (2)° .Physical And Chemical Properties Analysis
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate is a solid powder with a molecular weight of 485.33 g/mol . It has a boiling point of 156°C . The compound should be stored at ambient temperature .Scientific Research Applications
- Details : Researchers have successfully used this method to create N-benzyl 2,4,6-collidinium salts, which find applications in various reactions .
Electrooxidative C–H Functionalization
Radical Cross-Couplings
Crystallography Studies
Imidazole Derivatives Synthesis
Mechanism of Action
Future Directions
N-Benzyl-2,4,6-triphenyl pyridinium tetrafluoroborate is a promising molecule for future research due to its ability to regulate transcriptional activity . It can be used to isolate regulatory genes from different organisms and identify the specific genes that regulate the expression of other genes . This opens up new opportunities for the study of gene regulation and the development of new therapeutic strategies.
properties
IUPAC Name |
1-benzyl-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N.BF4/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27;2-1(3,4)5/h1-22H,23H2;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFQDUCESBXLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate |
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